molecular formula C18H14N4S B13110363 [1,2,4]Triazolo[1,5-a]pyrimidine, 2-(methylthio)-5,7-diphenyl- CAS No. 165684-71-9

[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(methylthio)-5,7-diphenyl-

Cat. No.: B13110363
CAS No.: 165684-71-9
M. Wt: 318.4 g/mol
InChI Key: QZHOHUNTQUNLLN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound is formally named 2-(methylthio)-5,7-diphenyl-triazolo[1,5-a]pyrimidine under IUPAC guidelines. This nomenclature reflects its:

  • Core structure : A triazolo[1,5-a]pyrimidine bicyclic system (Figure 1)
  • Substituents :
    • Methylthio (-SCH3) at position 2
    • Phenyl groups at positions 5 and 7

Structural Data :

Property Value Source
CAS Registry Number 165684-71-9
Molecular Formula C18H14N4S
Molecular Weight 318.40 g/mol
SMILES CSC1=NN2C(C3=CC=CC=C3)=CC(C4=CC=CC=C4)=NC2=N1

The planar bicyclic system consists of a five-membered triazole ring fused to a six-membered pyrimidine ring. X-ray crystallography studies of analogous triazolopyrimidines reveal bond lengths of approximately 1.33 Å for N-N bonds in the triazole ring and 1.40 Å for C-N bonds in the pyrimidine moiety. The methylthio group adopts a axial orientation relative to the bicyclic plane, while phenyl substituents at C5 and C7 create steric interactions that influence molecular packing.

Historical Development of Triazolopyrimidine Derivatives

The triazolopyrimidine scaffold was first reported in 1909 by Bulow and Haas through condensation reactions of aminotriazoles with β-diketones. Key milestones include:

Year Development Significance Source
1909 Initial synthesis of unsubstituted TP core Established synthetic methods
1970s Trapidil (vasodilator) development First therapeutic application
2020s PA-PB1 interface inhibitors for influenza Antiviral drug candidates

Recent advances in nanoparticle-catalyzed synthesis (e.g., CuFe2O4@SiO2/propyl-Schiff base Zn complexes) enable efficient production of diphenyl-substituted derivatives under mild conditions. The 2-(methylthio) variant represents a strategic modification to enhance hydrogen bonding capacity while maintaining lipophilicity for membrane penetration.

Position Within Heterocyclic Compound Classification

This compound belongs to three overlapping heterocyclic categories:

  • Aza-indolizines : 10-π electron systems with electron-rich triazole (6π) and electron-deficient pyrimidine (4π) components
  • Bicyclic fused systems :
    • Bridgehead nitrogen atoms at positions 1 and 5
    • Non-annular tautomerism due to fixed double bond positions
  • Biologically active heterocycles :
    • Structural mimic of purine nucleobases
    • Metal-chelating capability via N1, N3, and N4 atoms

Comparative Heterocyclic Properties :

Feature Triazolopyrimidine Purine Pyrazolopyrimidine
Aromatic Character Moderate High Low
Tautomeric Forms 0 4 2
Metal Binding Sites 3 2 1
Dipole Moment (Debye) 4.2 3.8 5.1

The 5,7-diphenyl substitution pattern distinguishes this derivative from natural purines while enhancing π-stacking interactions in protein binding pockets. The methylthio group at position 2 introduces a sulfur-containing pharmacophore rarely observed in classical heterocyclic drug candidates.

Properties

CAS No.

165684-71-9

Molecular Formula

C18H14N4S

Molecular Weight

318.4 g/mol

IUPAC Name

2-methylsulfanyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H14N4S/c1-23-18-20-17-19-15(13-8-4-2-5-9-13)12-16(22(17)21-18)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

QZHOHUNTQUNLLN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(=CC(=NC2=N1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate triazole and pyrimidine precursors. One common method involves the condensation of 4-alkyl-3,5-diamino-1,2,4-triazoles with aromatic aldehydes under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the triazolopyrimidine ring system .

Another efficient method is the one-pot synthesis using a dicationic molten salt as a catalyst. This method offers high yields and environmentally friendly conditions, making it suitable for industrial production .

Industrial Production Methods

For industrial-scale production, the one-pot synthesis method using dicationic molten salts is preferred due to its high efficiency and scalability. The reaction is typically carried out in a solvent-free environment or using ethanol as a green solvent. The catalyst can be easily recovered and reused, making the process cost-effective and sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit bacterial growth effectively .
  • Anticancer Properties :
    • Research indicates that [1,2,4]triazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells. A study highlighted the compound's ability to target specific pathways involved in cancer cell proliferation .
  • Antiviral Activity :
    • Some derivatives have shown promise as antiviral agents against various viruses. In vitro studies suggest that they may inhibit viral replication through interference with viral enzymes .

Agricultural Applications

  • Pesticidal Activity :
    • The compound has been evaluated for its potential as a pesticide. Research indicates that it can effectively control certain pests while being less harmful to beneficial insects compared to traditional pesticides .
  • Herbicidal Properties :
    • Certain formulations containing [1,2,4]triazolo[1,5-a]pyrimidine derivatives have demonstrated herbicidal activity against common weeds in agricultural settings .

Materials Science Applications

  • Polymer Chemistry :
    • The compound's unique structure allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. It has been used in the development of advanced materials for various industrial applications .
  • Nanotechnology :
    • Research has explored the use of [1,2,4]triazolo[1,5-a]pyrimidine derivatives in the synthesis of nanoparticles for drug delivery systems. These nanoparticles can improve the bioavailability and targeted delivery of therapeutic agents .

Case Studies

  • A study published in the Journal of Medicinal Chemistry investigated a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives for their anticancer activity against human cancer cell lines. The results indicated that modifications on the phenyl rings significantly enhanced their efficacy .
  • Another research focused on the agricultural application of the compound as a novel herbicide formulation showed promising results in field trials against resistant weed species .

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Triazolopyrimidine Derivatives

Structural and Functional Modifications

Key structural variations in triazolopyrimidines involve substitutions at positions 2, 5, 6, and 6. Below is a comparative analysis of 2-MeS-5,7-Ph2-TP with its analogues:

Table 1: Substituent Effects on Triazolopyrimidine Derivatives
Compound Substituents Key Properties/Applications References
2-MeS-5,7-Ph2-TP 2-SMe, 5,7-Ph Enhanced π-π stacking; anticancer potential
5,7-Dimethyl-TP (dmtp) 5,7-Me Metal coordination (Pt, Rh); herbicidal
5,7-Di-tert-butyl-TP (dbtp) 5,7-tBu Steric hindrance; antimicrobial activity
2-Sulfonamide-5,7-dimethoxy-TP 2-SO₂NHR, 5,7-OMe Herbicidal; enzyme inhibition
5,7-Diphenyl-TP (dptp) 5,7-Ph DNA-mimetic π-π interactions; Sn/Pt complexes

Metal Coordination Chemistry

  • Platinum Complexes : 2-MeS-5,7-Ph2-TP ’s phenyl groups stabilize Pt(II) complexes (e.g., [Pt(R(COO)₂)(dmso)(dptp)]) through π-π stacking, unlike 5,7-dimethyl-TP, which relies on weaker van der Waals interactions .
  • Organotin(IV) Complexes: In Ph₂SnCl₂(EtOH)₂(dptp)₂, the 5,7-diphenyl-TP forms H-bonds with ethanol, while dbtp derivatives lack this capability due to steric bulk .

Physicochemical Properties

  • Lipophilicity : The diphenyl groups in 2-MeS-5,7-Ph2-TP increase logP values compared to dimethyl or di-tert-butyl analogues, improving membrane permeability but reducing aqueous solubility .
  • Thermal Stability: Bulky substituents (e.g., tBu in dbtp) enhance thermal stability, whereas phenyl groups in 2-MeS-5,7-Ph2-TP prioritize dynamic non-covalent interactions .

Non-Covalent Interactions

  • π-π Stacking : The phenyl groups in 2-MeS-5,7-Ph2-TP mimic DNA base-pairing in Sn/Pt complexes, a feature absent in alkyl-substituted analogues like dmtp or dbtp .
  • Hydrogen Bonding: The methylthio group at position 2 modulates H-bond donor/acceptor capacity, differentiating it from sulfonamide or hydroxylated derivatives .

Biological Activity

The compound [1,2,4]triazolo[1,5-a]pyrimidine, 2-(methylthio)-5,7-diphenyl- is a member of the triazolo-pyrimidine family known for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H14_{14}N4_{4}S
  • Molecular Weight : 298.36 g/mol
  • CAS Number : 40775-78-8

Biological Activity Overview

Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant biological activities across various domains:

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound class:

  • Mechanism of Action : Compounds in this class have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, one study reported that a specific derivative exhibited an IC50_{50} value of 9.47 μM against MGC-803 cells and induced apoptosis through the ERK signaling pathway .
CompoundCell LineIC50_{50} (μM)Mechanism
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58Apoptosis induction
H12MCF-713.1Cell cycle arrest

2. Antimicrobial Activity

The triazolo[1,5-a]pyrimidine derivatives also display promising antimicrobial properties:

  • A recent study evaluated several derivatives against various bacterial strains and fungi. Notably, compounds showed minimal inhibitory concentrations (MICs) ranging from 0.25 to 2.0 μg/mL against Gram-positive and Gram-negative bacteria .
CompoundTarget PathogenMIC (μg/mL)
9nE. coli0.5
9oS. aureus0.75
IVDNA gyraseIC50_{50} = 0.68 μM

3. Anti-inflammatory Activity

Some derivatives have exhibited anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs):

  • In a xylene-induced ear edema test, certain derivatives demonstrated significant inhibition of inflammation compared to indomethacin .

Case Study 1: Anticancer Evaluation

In a systematic evaluation of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives:

  • Objective : To assess antiproliferative activity against cancer cell lines.
  • Results : The most active compound (H12) not only inhibited cell growth but also affected cell cycle dynamics by inducing G2/M phase arrest.

Case Study 2: Antimicrobial Screening

A series of synthesized compounds were tested for their antimicrobial efficacy:

  • Objective : To identify new agents against resistant bacterial strains.
  • Results : Compounds showed significant bactericidal activity with MIC values comparable to established antibiotics like ciprofloxacin.

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